2-Bromoanthraquinone

Descripción general

Descripción

2-Bromoanthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of a bromine atom at the second position of the anthraquinone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mecanismo De Acción

- Role : It facilitates hydrogen transfer under light conditions, efficiently oxidizing the aromatic alcohol to the corresponding product .

- Its interaction with alpha-aromatic alcohols leads to hydrogen transfer, resulting in oxidation of the alcohol .

- By converting the secondary alcohol hydroxyl group to the corresponding ketocarbonyl group, 2-BrAQ accelerates lignin bond cleavage .

- The oxidation of aromatic alcohols by 2-BrAQ leads to the formation of acetophenone and other relevant products .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

2-Bromoanthraquinone plays a significant role in biochemical reactions, primarily as a photocatalyst. It has been experimentally proven to undergo hydrogen transfer with alpha-aromatic alcohols under light conditions, efficiently oxidizing the aromatic alcohol to the corresponding product . This compound interacts with various enzymes and proteins involved in redox reactions. For instance, it has shown good conversion and selectivity for most aromatic alcohols, but exhibits C-C bond cleavage and low selectivity with non-alpha-position aromatic alcohols . The nature of these interactions is primarily based on the electronegativity of the substituent at the 2 position of the anthraquinone ring and the acidity of the solvent .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As a photocatalyst, it promotes the transfer of protons from alcohols to hydrogen acceptors, such as nitrobenzene, under light conditions . This activity can affect cellular redox states and potentially influence signaling pathways that are sensitive to oxidative stress. Additionally, the compound’s ability to oxidize aromatic alcohols may impact metabolic pathways involving these substrates, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a photocatalyst in redox reactions. Upon exposure to light, anthraquinone molecules are excited to generate singlet states, which rapidly form triplet molecules through intersystem crossing (ISC) in a solvent . These triplet molecules then participate in hydrogen transfer reactions with substrates such as 1-phenylethanol, leading to the oxidation of the alcohol to acetophenone . The efficiency of this process is influenced by the electronegativity of the substituent at the 2 position of the anthraquinone ring and the acidity of the solvent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has been shown to maintain high photocatalytic activity over extended periods under light conditions . Its reactivity may decrease if the compound undergoes degradation or if the experimental conditions change, such as variations in solvent acidity or the presence of other reactive species . Long-term studies have indicated that this compound remains effective in promoting redox reactions, although its efficiency may vary depending on the specific experimental setup .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and effectively promote redox reactions without adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . Studies have shown that the compound’s photocatalytic activity can lead to oxidative stress in cells, which may result in cellular damage or altered metabolic functions at elevated concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways that include phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . These reactions introduce or unmask hydrophilic groups, making the compound more water-soluble and easier to excrete . In phase II reactions, the compound may undergo conjugation with glucuronic acid, glutathione, or other cofactors, further enhancing its solubility and excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties, such as solubility and reactivity . Studies have shown that this compound can efficiently penetrate cell membranes and localize within specific cellular compartments, where it exerts its photocatalytic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize within specific cellular compartments, such as the cytoplasm and mitochondria, where it can participate in redox reactions . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its photocatalytic activity and overall efficacy .

Métodos De Preparación

2-Bromoanthraquinone can be synthesized through several methods. One common synthetic route involves the bromination of anthraquinone. This process typically uses bromine in the presence of a solvent such as dimethylformamide (DMF). The reaction conditions often include moderate temperatures and controlled addition of bromine to ensure selective bromination at the second position of the anthraquinone ring .

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Análisis De Reacciones Químicas

2-Bromoanthraquinone undergoes various chemical reactions, including:

Oxidation: It can act as a photocatalyst for the oxidation of secondary aromatic alcohols.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, the oxidation of 1-phenylethanol using this compound as a photocatalyst yields acetophenone with high selectivity .

Aplicaciones Científicas De Investigación

2-Bromoanthraquinone has several scientific research applications:

Biology: The compound’s ability to undergo redox reactions makes it useful in biological studies, especially in understanding cellular redox processes.

Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: It is employed in the synthesis of dyes and pigments due to its chromophoric properties.

Comparación Con Compuestos Similares

2-Bromoanthraquinone can be compared with other anthraquinone derivatives, such as:

1-Amino-4-bromoanthraquinone: This compound has an amino group at the first position and a bromine atom at the fourth position.

2-Chloroanthraquinone: Similar to this compound, but with a chlorine atom instead of bromine. It exhibits different reactivity due to the difference in electronegativity between chlorine and bromine.

2-Methylthioanthraquinone: This derivative has a methylthio group at the second position, which imparts different chemical properties compared to the bromine substituent.

The uniqueness of this compound lies in its high efficiency as a photocatalyst and its ability to selectively oxidize secondary aromatic alcohols under mild conditions .

Actividad Biológica

2-Bromoanthraquinone (2-BrAQ) is a compound belonging to the anthraquinone family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and photocatalytic properties. This article explores the biological activity of 2-BrAQ, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

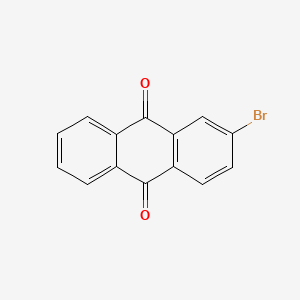

Chemical Structure and Properties

2-BrAQ has the following chemical structure:

- Molecular Formula : C14H8BrO2

- Molecular Weight : 304.12 g/mol

The presence of a bromine atom at the 2-position on the anthraquinone structure significantly influences its biological activity and interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that 2-BrAQ exhibits significant antimicrobial properties. A study tested various anthraquinones against marine biofilm-forming bacteria such as Vibrio carchariae and Pseudoalteromonas elyakovii. The results showed that 2-BrAQ effectively inhibited biofilm formation at low concentrations, with minimum inhibitory concentrations (MICs) as low as 0.001 μg/ml for certain strains .

| Compound | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| This compound | 0.001 | Pseudoalteromonas elyakovii |

| Other Anthraquinones | Varies | Vibrio carchariae |

2. Anticancer Activity

The anticancer potential of 2-BrAQ has been evaluated in various studies. One notable investigation focused on its effects against Trypanosoma cruzi, the causative agent of Chagas disease. The study revealed that halogenated anthraquinones, including 2-BrAQ, demonstrated enhanced activity compared to non-halogenated derivatives, suggesting that the bromine substitution plays a crucial role in increasing cytotoxicity .

3. Inhibition of E-NTPDases

Another significant finding related to 2-BrAQ is its ability to inhibit ectonucleoside triphosphate diphosphohydrolases (E-NTPDases). These enzymes are involved in nucleotide metabolism and are potential targets for therapeutic intervention in various diseases. Studies indicated that derivatives of 2-BrAQ inhibited E-NTPDases in a concentration-dependent manner, with some exhibiting selectivity towards specific isoforms .

The mechanisms underlying the biological activities of 2-BrAQ are multifaceted:

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in microbial cells, leading to cell death.

- Quorum Sensing Interference : By disrupting communication among bacterial populations, 2-BrAQ can inhibit biofilm formation.

- Enzyme Inhibition : Its interaction with E-NTPDases suggests a competitive inhibition mechanism, affecting nucleotide signaling pathways.

Structure-Activity Relationships (SAR)

The SAR analysis of anthraquinones indicates that the position and nature of substituents significantly influence their biological activities. For instance, the bromine atom at the 2-position enhances both antimicrobial and anticancer activities compared to other substitutions .

1. Antimicrobial Efficacy Against Biofilms

In a recent study published in Frontiers in Natural Products, researchers evaluated the efficacy of various anthraquinones against marine biofilms. The study highlighted that 2-BrAQ was among the most effective compounds tested, demonstrating potent inhibition capabilities against biofilm formation at minimal concentrations .

2. Anticancer Research

A comprehensive study evaluated several halogenated anthraquinones for their cytotoxic effects against cancer cell lines. The results indicated that compounds like 2-BrAQ exhibited significantly lower IC50 values compared to non-halogenated analogs, reinforcing the importance of halogenation in enhancing anticancer properties .

Propiedades

IUPAC Name |

2-bromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSDGYDTWADUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277889 | |

| Record name | 2-Bromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-83-8 | |

| Record name | 2-Bromoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoanthracene-9,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.